Butyrophenone, 4'-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)-
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Overview
Description
Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyrophenone backbone with fluorine substitutions and a cyclohexyl group. It is commonly used in various scientific research applications due to its distinct chemical behavior and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- typically involves multiple steps, including the introduction of fluorine atoms and the formation of the cyclohexyl group. One common method involves the reaction of 4-fluorobutyrophenone with N-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or analgesic agent.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signaling. This interaction can lead to changes in neuronal activity and behavior, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-fluorobutyrophenone
- 4-Fluorophenylboronic acid
- 4-Fluorothiophenol
Uniqueness
Compared to similar compounds, Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- is unique due to its specific structural features, such as the presence of both fluorine substitutions and a cyclohexyl group
Properties
CAS No. |
36772-00-6 |
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Molecular Formula |
C23H28ClF2NO |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)cyclohexyl]-[4-(4-fluorophenyl)-4-oxobutyl]-methylazanium;chloride |
InChI |
InChI=1S/C23H27F2NO.ClH/c1-26(16-2-3-23(27)19-6-12-21(25)13-7-19)22-14-8-18(9-15-22)17-4-10-20(24)11-5-17;/h4-7,10-13,18,22H,2-3,8-9,14-16H2,1H3;1H |
InChI Key |
SWVKCNZITGUWKG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCC(=O)C1=CC=C(C=C1)F)C2CCC(CC2)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
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